Epithienamycin

説明

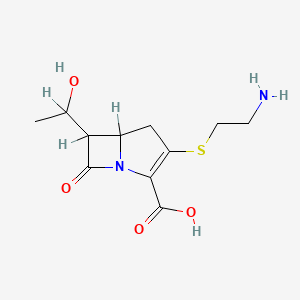

Epithienamycin, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Introduction to Epithienamycin

This compound is a notable compound within the class of carbapenem antibiotics, which are characterized by their broad-spectrum antibacterial activity and resistance to β-lactamases. This compound has garnered attention due to its structural uniqueness and potential applications in treating various infections, particularly those caused by resistant bacterial strains.

Antimicrobial Activity

This compound exhibits potent antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting cell wall synthesis, and leading to bacterial cell lysis. This makes it effective against various pathogens, including:

- Gram-negative bacteria : Particularly effective against Pseudomonas aeruginosa and Enterobacteriaceae.

- Gram-positive bacteria : Active against methicillin-resistant Staphylococcus aureus and other streptococci.

Clinical Case Studies

Several clinical case studies highlight the efficacy of this compound in treating infections caused by resistant bacteria:

- Case Study 1 : A patient with pneumonia caused by Enterobacter cloacae, resistant to multiple antibiotics, showed significant improvement after treatment with this compound derivatives.

- Case Study 2 : In a cohort of patients with carbapenem-resistant infections, this compound was utilized as part of combination therapy, leading to favorable outcomes in several cases.

Inhibitory Effects on β-Lactamases

One of the significant advantages of this compound is its ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound's structure allows it to act as a "slow substrate," which means it can be hydrolyzed at a slower rate compared to other antibiotics, thus maintaining its efficacy longer in the presence of these enzymes.

Research and Development

Ongoing research into this compound focuses on:

- Synthesis and Derivatives : Efforts are being made to synthesize more stable derivatives with enhanced activity and reduced toxicity.

- Combination Therapies : Investigating the effectiveness of this compound in combination with other antibiotics to combat multi-drug resistant infections.

Comparative Efficacy Table

| Antibiotic | Spectrum of Activity | Resistance to β-Lactamases | Clinical Use Cases |

|---|---|---|---|

| This compound | Broad (Gram-positive & negative) | Moderate | Severe infections |

| Imipenem | Broad (similar profile) | High | Hospital-acquired infections |

| Meropenem | Broad (enhanced against Pseudomonas) | Moderate | Complicated UTIs |

| Ertapenem | Broad (less effective against Pseudomonas) | Low | Community-acquired infections |

化学反応の分析

Functional Group Modifications

Epithienamycin can undergo various functional group modifications through specific reactions:

-

Sulphenylation and Halogenation : These reactions selectively introduce sulphenyl or halogen substituents at C-7 of ketones, facilitating the stereospecific synthesis of this compound . Such modifications are crucial for enhancing the compound's antibacterial properties.

-

Oxidation Reactions : The transformation of certain precursors into this compound often involves oxidation steps, where alcohols are converted to ketones or carboxylic acids using reagents like Dess–Martin periodinane . This step is vital for achieving the correct functional groups required for biological activity.

Stability and Reactivity

This compound exhibits unique stability profiles that affect its reactivity:

-

Chemical Instability : Like other carbapenems, this compound is sensitive to hydrolysis under basic conditions (pH > 8) and can react with nucleophiles such as hydroxylamine and cysteine, leading to degradation . Understanding these stability issues is critical when considering storage and formulation strategies.

-

Biosynthetic Pathways : Research has indicated that during the biosynthesis of thienamycin (the parent compound), an epimerization event occurs at C-5, influencing the stereochemistry of the final product . This insight is important for synthetic chemists aiming to replicate or modify these pathways in laboratory settings.

Key Reactions Involving this compound

| Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|

| Asymmetric Synthesis | Catalytic formation of azetidinones | Various acid chlorides, BQ or BQd catalysts |

| Kinugasa Reaction | Cycloaddition of acetylenes with cyclic nitrones | Cu(I) catalyst, tetramethylguanidine base |

| Sulphenylation | Introduction of sulphenyl groups at C-7 | Sulphenyl reagents |

| Oxidation | Conversion of alcohols to ketones/carboxylic acids | Dess–Martin periodinane, sodium chlorite |

Stability Characteristics

| Stability Factor | Observation | Implication |

|---|---|---|

| pH Sensitivity | Unstable above pH 8 | Requires careful handling and storage conditions |

| Nucleophilic Reactivity | Reacts with hydroxylamine and cysteine | Potential degradation pathways must be managed |

特性

IUPAC Name |

3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDDRNSBRWANNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117448 | |

| Record name | 3-[(2-Aminoethyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64090-99-9 | |

| Record name | 3-[(2-Aminoethyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64090-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thienamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064090999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Aminoethyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。